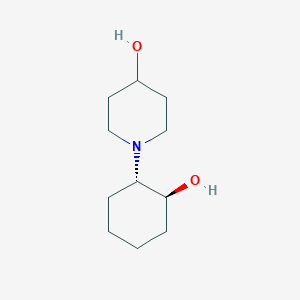
1-((1S,2S)-2-Hydroxycyclohexyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1S,2S)-2-Hydroxycyclohexyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxycyclohexyl group
Méthodes De Préparation
The synthesis of 1-((1S,2S)-2-Hydroxycyclohexyl)piperidin-4-ol typically involves the following steps:
Cyclohexanone Reduction: Cyclohexanone is reduced to 2-hydroxycyclohexanone using a reducing agent such as sodium borohydride.
Piperidine Formation: The 2-hydroxycyclohexanone is then reacted with piperidine in the presence of a catalyst to form the desired product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-((1S,2S)-2-Hydroxycyclohexyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-((1S,2S)-2-Hydroxycyclohexyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((1S,2S)-2-Hydroxycyclohexyl)piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding to enzymes or receptors. The piperidine ring provides structural stability and can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
1-((1S,2S)-2-Hydroxycyclohexyl)piperidin-4-ol can be compared with similar compounds such as:
1-((1S,2S)-2-Aminocyclohexyl)piperidin-4-ol: Similar structure but with an amino group instead of a hydroxyl group.
1-((1S,2S)-2-Hydroxy-1-methylcyclohexyl)piperidin-4-ol: Similar structure but with an additional methyl group.
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-[(1S,2S)-2-hydroxycyclohexyl]piperidin-4-ol |
InChI |
InChI=1S/C11H21NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h9-11,13-14H,1-8H2/t10-,11-/m0/s1 |
Clé InChI |
RCJKIFBUMNHFFK-QWRGUYRKSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N2CCC(CC2)O)O |
SMILES canonique |
C1CCC(C(C1)N2CCC(CC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


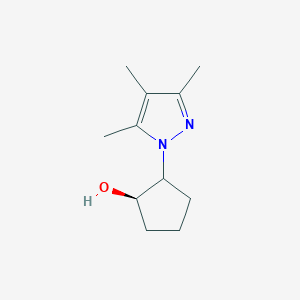
![(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13354530.png)



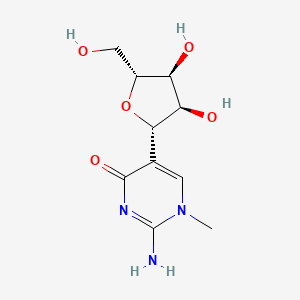
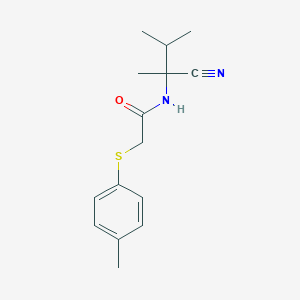
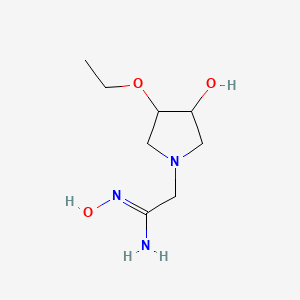
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
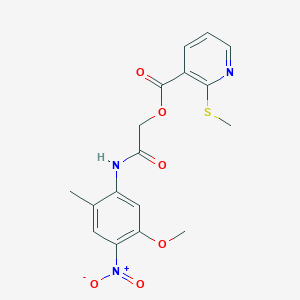
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
![(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13354585.png)

